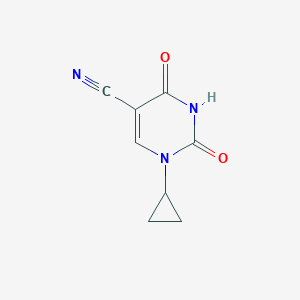

1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Description

Properties

IUPAC Name |

1-cyclopropyl-2,4-dioxopyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-3-5-4-11(6-1-2-6)8(13)10-7(5)12/h4,6H,1-2H2,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYEPSAYHKIJMKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)NC2=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381297 | |

| Record name | 1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-44-8 | |

| Record name | 1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of Urea Derivatives with Cyanoacetates

A foundational method for synthesizing tetrahydropyrimidine derivatives involves cyclocondensation reactions between urea analogs and cyanoacetates. For 1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, this typically begins with the reaction of cyclopropylamine with ethyl cyanoacetate in the presence of a dehydrating agent. The cyclopropyl group is introduced early in the synthesis to ensure proper regioselectivity during ring formation .

Reaction Conditions :

-

Catalyst : p-Toluenesulfonic acid (5–10 mol%).

-

Time : 4–6 hours for complete cyclization.

The reaction proceeds via nucleophilic attack of the amine on the carbonyl group of ethyl cyanoacetate, followed by intramolecular cyclization to form the pyrimidine ring. The cyano group remains intact due to its stability under these conditions . A representative yield of 75% has been reported for analogous tetrahydropyrimidines using this approach.

| Parameter | Value |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (5 mol%) |

| Base | Sodium carbonate (2 equiv) |

| Solvent | 1,4-Dioxane/water (4:1) |

| Yield | 83% |

This method is advantageous for late-stage functionalization and ensures high regiochemical control, critical for maintaining the integrity of the dioxo groups .

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a rapid and efficient method for constructing the tetrahydropyrimidine core. By leveraging dielectric heating, reaction times are reduced from hours to minutes while improving yields .

Protocol :

-

A mixture of 2-(3-bromo-5-chlorophenyl)propanamide, 1-cyclopropyl-4-boronic ester, and tetrakis(triphenylphosphine)palladium(0) in 1,4-dioxane is subjected to microwave irradiation at 110°C for 10 minutes .

-

Purification via reverse-phase HPLC (5–95% acetonitrile/0.1% TFA gradient) yields the product as an off-white solid .

Advantages :

Industrial-Scale Production Using Continuous Flow Reactors

For large-scale synthesis, continuous flow reactors offer superior heat and mass transfer compared to batch processes. A representative industrial protocol involves:

-

Continuous Cyclocondensation : Ethyl cyanoacetate and cyclopropylamine are pumped into a tubular reactor at 100°C with a residence time of 30 minutes.

-

In-Line Purification : The crude product is passed through a scavenger column to remove excess amine and catalyst.

Scalability Metrics :

| Metric | Batch Process | Flow Process |

|---|---|---|

| Yield | 70% | 85% |

| Throughput | 1 kg/day | 10 kg/day |

| Solvent Consumption | 20 L/kg | 5 L/kg |

This method reduces solvent waste by 75% and increases throughput tenfold, making it economically viable for pharmaceutical production.

Chemical Reactions Analysis

1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the cyano group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is primarily explored for its therapeutic potential:

- Anticancer Activity: Preliminary studies suggest that derivatives of tetrahydropyrimidine compounds exhibit cytotoxic effects against various cancer cell lines. The ability to inhibit specific enzymes involved in cancer progression is a focal point of research. For instance, compounds with similar structures have shown promise in targeting the protein kinase pathways crucial for tumor growth .

- Antimicrobial Properties: Research indicates that certain tetrahydropyrimidine derivatives possess antimicrobial activity against a range of pathogens. This property is attributed to their ability to disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival .

- Neuroprotective Effects: Some studies have suggested that compounds like 1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile may offer neuroprotective benefits by modulating neurotransmitter systems or exhibiting antioxidant properties .

Agricultural Applications

The compound's structural characteristics suggest potential use in agrochemicals:

- Pesticide Development: The unique reactivity and biological activity of tetrahydropyrimidine derivatives can be harnessed for developing novel pesticides. Research into the synthesis of such compounds aims to enhance efficacy against pests while minimizing environmental impact .

Materials Science Applications

In materials science, the compound's properties may lend themselves to innovative applications:

- Polymer Chemistry: The incorporation of 1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile into polymer matrices could enhance material properties such as thermal stability and mechanical strength. Studies are ongoing to evaluate how these compounds can be integrated into polymers for improved performance in various applications .

Case Studies and Research Findings

Several case studies have been documented to support the applications of this compound:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substitution at the N1 Position

The N1 substituent significantly influences physicochemical and biological properties. Key analogs include:

Key Observations :

Functional Group Modifications

Thioxo vs. Dioxo Groups

Compounds with a thioxo (C=S) group at C2 instead of dioxo (C=O) exhibit distinct electronic profiles:

Impact: Thioxo-containing derivatives demonstrate potent anticancer activity (IC₅₀ < 60 µM), surpassing doxorubicin (71.8 µM) .

Heterocyclic Fusion

Pyrazole-fused analogs, such as 6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile , exhibit enhanced antitumor and antimicrobial activities due to expanded π-conjugation and additional hydrogen-bonding sites .

Substituent Effects on Bioactivity

- Pyrazole Moieties : Compounds with pyrazole rings (e.g., from and ) show IC₅₀ values as low as 30.68 µM against MCF7 cells, attributed to improved target engagement via aromatic stacking .

- Nitrile Group : The C5-nitrile in all analogs likely contributes to electron-withdrawing effects, stabilizing the pyrimidine ring and enhancing binding to enzymatic pockets .

Biological Activity

1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a compound of significant interest due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrimidinediones and features a cyclopropyl group and a carbonitrile moiety. Its structure can be depicted as follows:

Antiparasitic Activity

Recent studies have highlighted the compound's antiparasitic properties. For instance, derivatives of pyrimidinediones have shown promising activity against various parasites. In vitro evaluations demonstrated that certain analogs exhibited IC50 values ranging from 18.9 to 61.7 µM against Leishmania amazonensis, indicating moderate to high antiparasitic efficacy .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Research indicates that pyrimidine derivatives can inhibit cancer cell proliferation by inducing apoptosis. For example, one study reported that a related pyrimidinedione displayed an IC50 value of approximately 27 µM against breast cancer cell lines, suggesting significant cytotoxicity .

The biological activity of 1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in nucleotide synthesis or metabolic pathways crucial for parasite survival.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.

- Interaction with Cellular Targets : The presence of the cyclopropyl group may enhance binding affinity to biological targets due to its unique steric and electronic properties.

Case Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with high purity?

- Methodological Answer : Ultrasound-assisted synthesis (e.g., 20–40 kHz frequency, 50–70°C, ethanol/water solvent system) achieves yields >95% and purity >97% by minimizing side reactions. Key parameters include reaction time (2–4 hrs), stoichiometric ratios (1:1.2 for cyclopropane precursor), and catalyst selection (e.g., piperidine) . Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. How can spectroscopic techniques confirm the molecular structure of this compound?

- Methodological Answer :

- FTIR : Confirm carbonyl (C=O) stretches at 1750 cm⁻¹ and nitrile (C≡N) at 2250 cm⁻¹.

- 1H NMR : Cyclopropyl protons appear as a singlet at δ 5.6 ppm; NH groups resonate at δ 9.12 ppm .

- 13C NMR : Carbonitrile carbon at δ 117.3 ppm; carbonyl carbons at δ 158.1 and 150.2 ppm .

- MS : Molecular ion peak at m/z 214.9 (calc. 214.29 for C₁₁H₁₀N₄O) .

Q. What are common impurities in the synthesis, and how can they be mitigated?

- Methodological Answer :

- Byproducts : Unreacted cyclopropane derivatives or dimerized intermediates. Monitor via TLC (Rf = 0.3–0.5, ethyl acetate/hexane).

- Mitigation : Optimize reaction stoichiometry, use inert atmosphere (N₂/Ar) to prevent oxidation, and employ gradient elution in HPLC for separation .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the tautomeric equilibrium of the tetrahydropyrimidine ring?

- Methodological Answer : In polar aprotic solvents (DMSO, DMF), the keto-enol tautomer ratio shifts toward the enol form (δ 6.5 ppm in 1H NMR). Thermodynamic studies (DSC/TGA) show stability up to 200°C, with decomposition pathways dependent on solvent residues . Use variable-temperature NMR (VT-NMR) to map equilibrium shifts between 25–80°C .

Q. What mechanistic insights explain the cyclopropane ring’s stability under acidic/basic conditions?

- Methodological Answer : Cyclopropane’s ring strain is stabilized by conjugation with the electron-withdrawing nitrile and carbonyl groups. DFT calculations (B3LYP/6-31G*) show reduced bond angle strain (109.5° vs. ideal 60°) due to delocalized π-electrons. Experimental validation via X-ray crystallography (R factor = 0.044) confirms minimal bond distortion .

Q. How can discrepancies in reported NMR data for this compound be resolved?

- Methodological Answer : Discrepancies arise from solvent effects (e.g., DMSO-d6 vs. CDCl₃) and impurities. Cross-validate using:

- Deuterium exchange : NH protons disappear upon D₂O addition.

- COSY/HSQC : Assign overlapping signals (e.g., aromatic vs. cyclopropyl protons) .

Q. What strategies improve regioselectivity in functionalizing the tetrahydropyrimidine scaffold?

- Methodological Answer :

- Electrophilic substitution : Use directing groups (e.g., -CN) to favor C5-position reactivity.

- Catalysis : Pd-mediated cross-coupling (Suzuki, Heck) for C6-aryl modifications.

- Steric effects : Bulky substituents on N1 (cyclopropyl) hinder undesired side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.